molecular formula C35H55NO3 B1614957 Nabazenil CAS No. 58019-65-1

Nabazenil

Cat. No.: B1614957
CAS No.: 58019-65-1
M. Wt: 537.8 g/mol
InChI Key: DRVZFWZGQKGHQO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Nabazenil involves several steps, starting with the preparation of the core benzochromene structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The azepane moiety is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Nabazenil undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like azepane . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Nabazenil is similar to other synthetic cannabinoid receptor agonists, such as:

What sets this compound apart is its specific chemical structure, which confers unique pharmacological properties and a distinct mechanism of action .

Properties

CAS No.

58019-65-1

Molecular Formula

C35H55NO3

Molecular Weight

537.8 g/mol

IUPAC Name

[6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl] 4-(azepan-1-yl)butanoate

InChI

InChI=1S/C35H55NO3/c1-7-8-11-15-26(3)27(4)28-23-31(38-33(37)16-14-21-36-19-12-9-10-13-20-36)34-29-22-25(2)17-18-30(29)35(5,6)39-32(34)24-28/h23-27H,7-22H2,1-6H3

InChI Key

DRVZFWZGQKGHQO-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4

Canonical SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4

Origin of Product

United States

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